molecular formula C18H28N2O4 B2584865 Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate CAS No. 2102410-66-0

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate

Cat. No. B2584865
CAS RN: 2102410-66-0
M. Wt: 336.432
InChI Key: WCLRKWGLASKMDH-UHFFFAOYSA-N
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Description

“Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate” is a chemical compound with the CAS Number: 2102410-66-0 . It has a molecular weight of 336.43 and its IUPAC name is tert-butyl (tert-butoxycarbonyl) (4- (dimethylamino)phenyl)carbamate . The compound is in the form of a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H28N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-11-9-13(10-12-14)19(7)8/h9-12H,1-8H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . Its molecular weight is 336.43 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .

Scientific Research Applications

1. Complex Formation and Molecular Geometry

Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate exhibits complex formation capabilities and distinct molecular geometries. For example, a complex featuring a Co(II) atom coordinated by pairs of O and N atoms exhibits a distorted tetrahedral coordination geometry. This complex showcases weak intramolecular C—H⋯O hydrogen bonds and is linked into dimers by weak C—H⋯π interactions in the crystal. Rotational disorder in the tert-butyl and dimethylamino groups is also observed, indicating flexible molecular conformations (Rani et al., 2017).

2. Synthesis and Structural Characterization

The compound serves as a base for the synthesis and structural characterization of various derivatives. For instance, tris(3,5-dialkyl-2-hydroxyphenyl)methanes and their derivatives demonstrate potential for alkali metal binding, particularly with potassium cations. The structural conformation of these derivatives, as determined by X-ray analyses, indicates that the phenolate arms point upwards, maintaining C3 symmetry and engaging in complexation with cations (Dinger & Scott, 2000).

3. Coordination Chemistry and Ligand Design

In coordination chemistry, this compound is involved in the formation of dinuclear palladium thiophenolate complexes. Such complexes exhibit diverse ligand exchange capabilities and can be characterized by various spectroscopic methods, highlighting the versatility of this compound in forming structurally diverse and functionally varied complexes (Siedle & Kersting, 2006).

4. Influence on Electronic Properties

The introduction of electron-donating groups, such as this compound, to certain molecular structures can significantly influence their electronic properties. For example, phosphaethynes bearing this compound exhibit shifts to a higher field in (31)P NMR spectroscopy and bathochromic shifts in UV-vis spectra. These shifts are indicative of the electronic effects imparted by the electron-donating groups, enhancing the compound's utility in materials science and molecular electronics (Toyota et al., 2004).

Safety and Hazards

The safety data sheet (MSDS) for “Di-tert-butyl 4-(dimethylamino)phenyliminodicarbonate” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

tert-butyl N-[4-(dimethylamino)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-11-9-13(10-12-14)19(7)8/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLRKWGLASKMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)N(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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